2-amino-3-(1H-pyrazol-5-yl)propanoic acid
Overview
Description
2-amino-3-(1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids, featuring a pyrazole ring. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines an amino acid backbone with a pyrazole ring, making it a valuable scaffold for various chemical and biological applications .
Mechanism of Action
Target of Action
A related compound was found to have potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-amino-3-(1H-pyrazol-5-yl)propanoic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
A related compound demonstrated potent in vitro antipromastigote activity , suggesting potential antiparasitic effects.
Biochemical Analysis
Biochemical Properties
2-amino-3-(1H-pyrazol-5-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the enzyme’s activity and stability . Additionally, this compound can act as a ligand for certain proteins, potentially affecting their conformation and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, it has been observed that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . Additionally, this compound can interact with cofactors, such as NAD+ and FAD, which are essential for the activity of certain metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can sequester this compound, affecting its availability and activity . Understanding the transport and distribution of this compound is important for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-pyrazol-5-yl)propanoic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group transformations to introduce the amino and carboxyl groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
2-amino-3-(1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-pyrazol-3-yl)propanoic acid
- 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-amino-3-(1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-amino-3-(1H-pyrazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)3-4-1-2-8-9-4/h1-2,5H,3,7H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKMMDXKYIBPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276462 | |
Record name | NSC77670 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16757-63-4 | |
Record name | NSC77670 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC77670 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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